molecular formula C9H9NO2 B13973528 3-Hydroxy-3-methylisoindolin-1-one CAS No. 29879-70-7

3-Hydroxy-3-methylisoindolin-1-one

Cat. No.: B13973528
CAS No.: 29879-70-7
M. Wt: 163.17 g/mol
InChI Key: IUXUJCWMVNQJON-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylisoindolin-1-one is a chemical compound belonging to the isoindolinone class of heterocycles. The isoindolinone core structure is a privileged scaffold in medicinal chemistry and is present in a remarkable range of biologically active compounds and natural products . This specific hydroxy-substituted derivative serves as a versatile synthetic intermediate and building block for constructing more complex molecules in organic and pharmaceutical chemistry . The isoindolinone motif is a key structural component in several clinical drugs and bioactive molecules. Notable examples include the immunomodulatory drugs lenalidomide and pomalidomide, which are used for the treatment of multiple myeloma, as well as the PDE4 inhibitor apremilast . Beyond these, the isoindolinone framework is found in compounds exhibiting diverse biological activities, such as anticonvulsant, anti-inflammatory, and anticancer effects, making it a highly valuable template for drug discovery campaigns . The presence of both a hydroxy group and a lactam moiety in this compound provides reactive handles for further chemical modification and derivatization, facilitating its use in structure-activity relationship (SAR) studies and the development of novel bioactive agents . This product is offered as a tool for research and development purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29879-70-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-hydroxy-3-methyl-2H-isoindol-1-one

InChI

InChI=1S/C9H9NO2/c1-9(12)7-5-3-2-4-6(7)8(11)10-9/h2-5,12H,1H3,(H,10,11)

InChI Key

IUXUJCWMVNQJON-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N1)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 3 Methylisoindolin 1 One and Its Analogs

Strategies Involving Functionalization of Isoindolinone Precursors

The modification of pre-existing isoindolinone scaffolds represents a direct approach to the synthesis of 3-hydroxy-3-methylisoindolin-1-one and its analogs. This strategy is predicated on the selective functionalization of the C-3 position of the isoindolinone ring. While direct hydroxylation and methylation of an unsubstituted isoindolinone at the C-3 position can be challenging, the functionalization of derivatives serves as a viable alternative.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are powerful tools for the construction of carbon-carbon bonds, and their application in the synthesis of this compound is well-established. These methods often involve the nucleophilic addition of an organometallic species to a phthalimide (B116566) or a related precursor.

Grignard Reagent Additions to Phthalimides

A prevalent and effective method for synthesizing 3-hydroxy-3-substituted-isoindolin-1-ones involves the addition of Grignard reagents to phthalimides. irb.hreurekaselect.comresearchgate.net This reaction provides a straightforward route to a wide array of 3-substituted analogs. The general procedure involves the reaction of a suitable Grignard reagent, such as methylmagnesium bromide, with phthalimide or an N-substituted phthalimide. The nucleophilic methyl group attacks one of the carbonyl carbons of the phthalimide, leading to the formation of a tetrahedral intermediate which, upon workup, yields the desired this compound.

The reaction is versatile, allowing for the synthesis of various analogs by simply changing the Grignard reagent. For example, the use of arylmagnesium bromides leads to the formation of 3-aryl-3-hydroxyisoindolinones in good to excellent yields. irb.hreurekaselect.com The reaction conditions are typically mild, and the starting materials are readily available.

Table 1: Synthesis of 3-Aryl-3-hydroxyisoindolinones via Grignard Reaction

Aryl Grignard ReagentProductYield (%)Reference
Phenylmagnesium bromide3-Phenyl-3-hydroxyisoindolin-1-one94 irb.hr
p-Methoxyphenylmagnesium bromide3-(4-Methoxyphenyl)-3-hydroxyisoindolin-1-one91 irb.hr
p-Methylphenylmagnesium bromide3-(4-Methylphenyl)-3-hydroxyisoindolin-1-one83 irb.hr
o-Methylphenylmagnesium bromide3-(2-Methylphenyl)-3-hydroxyisoindolin-1-one46 irb.hr

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile.

In the context of isoindolinone synthesis, a suitable aromatic precursor bearing a DMG can be ortho-lithiated and subsequently reacted with a methylating agent. For example, an N-substituted benzamide (B126) can serve as a precursor. The amide group acts as the DMG, directing lithiation to the ortho-position. Reaction with a methyl electrophile, followed by cyclization, would yield the desired isoindolinone. While this approach is conceptually sound, specific examples detailing the synthesis of this compound via this exact route are not extensively documented in the provided results. However, the general principles of DoM are widely applied in organic synthesis and represent a viable, albeit potentially multi-step, approach. wikipedia.orgbaranlab.orgorganic-chemistry.orgharvard.edu

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. acs.orgnih.govnih.gov

Base-Promoted Cascade Cyclizations

Base-promoted cascade reactions have been successfully employed for the synthesis of 3,3-disubstituted isoindolin-1-ones. acs.orgnih.gov A notable example involves the reaction of 2-acylbenzonitriles with various nucleophiles. acs.org For instance, the reaction of 2-acetylbenzonitrile (B2691112) with ((chloromethyl)sulfonyl)benzene in the presence of a base like potassium carbonate initiates a cascade sequence. acs.orgnih.gov This sequence involves nucleophilic addition to the ketone, followed by intramolecular cyclization onto the nitrile group, and a subsequent Dimroth-type rearrangement to afford the isoindolinone scaffold. acs.org This methodology provides access to isoindolinones bearing a tetrasubstituted C-3 position.

Table 2: Base-Promoted Cascade Synthesis of 3,3-Disubstituted Isoindolinones

2-AcylbenzonitrileNucleophileBaseProductYield (%)Reference
2-Acetylbenzonitrile((Chloromethyl)sulfonyl)benzeneK₂CO₃3-Methyl-3-(phenylsulfonylmethyl)isoindolin-1-one86 acs.org
2-Benzoylbenzonitrile((Chloromethyl)sulfonyl)benzeneK₂CO₃3-Phenyl-3-(phenylsulfonylmethyl)isoindolin-1-one75 acs.org

Tandem Aldol (B89426)/Cyclization Reactions

Tandem reactions that combine an aldol condensation with a cyclization step provide another efficient route to substituted isoindolinones. An efficient potassium carbonate-catalyzed synthesis of 3-substituted isoindolinones has been described through the tandem aldol/cyclization reactions of active methylene (B1212753) compounds with 2-cyanobenzaldehyde (B126161). researchgate.net This process involves the initial base-catalyzed aldol-type addition of the active methylene compound to the aldehyde functionality of 2-cyanobenzaldehyde, followed by an intramolecular cyclization of the resulting intermediate onto the cyano group to form the isoindolinone ring. This method allows for the introduction of a variety of substituents at the C-3 position, depending on the choice of the active methylene compound.

Intermolecular OH Transfer Reactions in Isoindolinone Synthesis

A notable advancement in the synthesis of isoindolinone derivatives involves a rhodium(II)-catalyzed reaction that utilizes an intermolecular hydroxyl (OH) transfer. This method allows for the construction of isoindolinones that feature continuous quaternary carbons, a structural motif that can be challenging to create due to steric hindrance. nih.govdicp.ac.cn The reaction proceeds between 3-hydroxyisoindolinones and diazo compounds, yielding the desired products in high yields, with some studies reporting up to 89%. nih.govdicp.ac.cn

The significance of this methodology lies in its efficiency and contribution to green chemistry, as evidenced by a low E-factor of 5.70. nih.govdicp.ac.cn The resulting isoindolinone derivatives have shown potential biological activity, including antiviral properties against SARS-CoV-2 3CL protease. nih.gov Control experiments have highlighted that both the quaternary carbons and the hydroxyl group are crucial for this bioactivity. nih.gov The proposed mechanism suggests an active ylide-promoted intermolecular OH transfer, where water generated in situ from the starting 3-hydroxyisoindolinone participates in the reaction. dicp.ac.cn This convenient and efficient method can be conducted at low temperatures (0 °C) and is even effective in the open air, demonstrating its practicality for synthesizing structurally complex and biologically relevant molecules. dicp.ac.cn

Photochemical Synthesis Routes

Photochemical methods offer a mild and effective route to 3-hydroxyisoindolin-1-one and its analogs. Specifically, the photodecarboxylative addition of carboxylates to phthalimides has been established as a key step in synthesizing these compounds. rsc.orgnih.gov This reaction typically involves the irradiation of a mixture of an N-substituted phthalimide and a carboxylate salt. For instance, irradiating N-methylphthalimide with UV light in the presence of various potassium carboxylates in an aqueous acetone (B3395972) solution leads to the formation of the corresponding 3-hydroxy-3-alkylisoindolin-1-ones. sioc-journal.cn

This process is initiated by a photoinduced electron transfer from the carboxylate to the excited phthalimide, followed by decarboxylation to form a radical intermediate that then adds to the phthalimide carbonyl group. The versatility of this method is demonstrated by its application in the synthesis of biologically active molecules, such as local anesthetics. rsc.orgnih.gov The initially formed hydroxyphthalimidines can be readily converted to other derivatives through subsequent reactions like acid-catalyzed dehydration. rsc.orgnih.gov The reaction conditions can be optimized, and the process has been successfully scaled up for multigram synthesis and adapted for continuous-flow reactors, highlighting its practical utility. vapourtec.com

Table 1: Examples of Photodecarboxylative Addition to N-(bromoalkyl)phthalimides This table is interactive and allows for sorting and filtering of the data.

Entry N-(bromoalkyl)phthalimide Phenylacetate Product Yield (%)
1 N-(2-bromoethyl)phthalimide (1a) Phenylacetate (2a) 3a 85
2 N-(3-bromopropyl)phthalimide (1b) Phenylacetate (2a) 3b 95
3 N-(2-bromoethyl)phthalimide (1a) 4-Methoxyphenylacetate (2c) 3d 75
4 N-(3-bromopropyl)phthalimide (1b) 4-Methoxyphenylacetate (2c) 3e 88

Catalytic Asymmetric Syntheses

The asymmetric synthesis of 3-substituted isoindolinones has been significantly advanced through the use of organocatalysis. researchgate.net Chiral phosphoric acids have emerged as particularly effective catalysts in this context. dicp.ac.cnrsc.org These catalysts can facilitate the enantioselective reaction between 3-hydroxyisoindolinones and various nucleophiles, such as ketones, to generate isoindolinone derivatives with a tetrasubstituted stereocenter in high yields and enantioselectivities. rsc.orgscite.ai

Another powerful organocatalytic strategy involves the use of chiral bifunctional catalysts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane. nih.gov These catalysts have been successfully employed in the asymmetric synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates through a tandem aldol-cyclization-rearrangement reaction, achieving yields of up to 87% and enantiomeric excesses as high as 95% without the need for recrystallization. nih.gov Furthermore, a cascade aza-Henry/lactamization reaction using a bifunctional organocatalyst has been developed for the synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones, yielding products with up to 98% ee. nih.gov These organocatalytic methods provide a robust and highly selective means of accessing chiral isoindolinone scaffolds.

Table 2: Organocatalytic Asymmetric Synthesis of 3-Substituted Isoindolinones This table is interactive and allows for sorting and filtering of the data.

Entry Catalyst Substrate 1 Substrate 2 Product Yield (%) ee (%)
1 Chiral Phosphoric Acid 3-Hydroxyisoindolinone Acetone Isoindolinone derivative High High
2 Chiral Tertiary-amine Urea (B33335) 2-Formylarylnitrile Malonate 3-Substituted isoindolinone 87 95
3 Takemoto's Catalyst α-Amido sulfone Nitromethane 3-(Nitromethyl)isoindolinone Good 98

Transition metal catalysis offers another powerful avenue for the enantioselective synthesis of 3-substituted isoindolinones. researchgate.net Various transition metals, including rhodium, palladium, and cobalt, have been utilized in these transformations. researchgate.netnih.gov For instance, rhodium(III)-catalyzed double C-H bond functionalization cascades have been developed to produce 3-spiro substituted isoindolinones from benzamide derivatives and 2,3-diarylcyclopropenones. nih.gov

Palladium-catalyzed reactions, such as the decarboxylative synthesis of 3-hydroxy-isoindolinone derivatives from 2-carboxybenzaldehydes, have also been reported to proceed under aerobic conditions. nih.gov Furthermore, cobalt-catalyzed formal [4+1] cycloaddition reactions of benzamides with isocyanides provide an efficient route to 3-iminoisoindolinones. nih.gov These metal-catalyzed methods often exhibit high functional group tolerance and can proceed under relatively mild conditions, providing access to a diverse range of substituted isoindolinones. researchgate.net

Table 3: Examples of Metal-Catalyzed Isoindolinone Synthesis This table is interactive and allows for sorting and filtering of the data.

Entry Catalyst Substrate 1 Substrate 2 Product Type
1 Rh(III) complex Benzamide derivative 2,3-Diarylcyclopropenone 3-Spiro substituted isoindolinone
2 Pd(II) salt 2-Carboxybenzaldehyde - 3-Hydroxy-isoindolinone
3 Co(II) complex Benzamide Isocyanide 3-Iminoisoindolinone

One-Pot Synthetic Procedures

One-pot synthetic procedures for isoindolinone derivatives are highly desirable as they offer increased efficiency by reducing the number of purification steps and saving time and resources. Several such methods have been developed for the synthesis of this compound and its analogs. sioc-journal.cn

One efficient one-pot method involves the reductive amination/lactamization sequence of methyl 2-formylbenzoate (B1231588) with primary amines using sodium cyanoborohydride (NaBH₃CN). sioc-journal.cn This reaction proceeds through the initial formation of an intermediate which then undergoes intramolecular cyclization to afford the N-substituted isoindolin-1-one (B1195906). The reaction conditions can be tuned based on the amine substrate, with some reactions proceeding at room temperature while others require heating. sioc-journal.cn This method has a broad substrate scope, providing diverse products in yields up to 96%. sioc-journal.cn Other one-pot procedures include the synthesis from 2-alkynylbenzoic acids and amines, where the reaction conditions can be controlled to selectively produce different types of isoindolinones. researchgate.net

Synthesis of Specific Advanced Intermediates

The preparation of advanced intermediates is a critical step that enables the diversification of the isoindolin-1-one core. These intermediates serve as versatile building blocks for creating a library of derivatives, often through reactions that form new carbon-carbon bonds at the C3 position.

Phosphonium (B103445) Salts for Olefination

A key strategy for introducing an exocyclic double bond at the C3 position of the isoindolin-1-one ring is the Wittig reaction. This classic olefination method requires the synthesis of a phosphonium salt intermediate from a C3-hydroxy precursor.

A notable example is the synthesis of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate (B81430). This salt is prepared from 3-hydroxy-2-methylisoindolin-1-one (B3350737), which itself is typically generated by the reduction of N-methylphthalimide using a reducing agent like sodium borohydride (B1222165) (NaBH₄). tandfonline.com The subsequent reaction involves treating the 3-hydroxy-2-methylisoindolin-1-one with triphenylphosphine (B44618) hydrotetrafluoroborate (Ph₃PHBF₄). tandfonline.comtandfonline.com

The reaction is generally carried out by stirring an equimolar mixture of the two reactants in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. tandfonline.com The desired phosphonium salt precipitates as a white solid and can be isolated by filtration. tandfonline.com The identity of the product has been confirmed through various analytical techniques, including ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). The ³¹P NMR spectrum characteristically shows a single peak around +23.6 ppm, confirming the tetracoordinated phosphorus structure. tandfonline.com

Table 1: Synthesis of (2-Methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate

Reactant 1 Reactant 2 Solvent Conditions Product

This phosphonium salt is a stable and versatile intermediate for the Wittig olefination. It reacts smoothly with a range of aldehydes in the presence of a base to furnish 3-alkylidene-2-methylisoindolin-1-ones. tandfonline.com The choice of base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK), can be critical for the success of the reaction, particularly with less reactive aldehydes. tandfonline.com The reaction generally favors the formation of the (E)-isomer. tandfonline.comtandfonline.com

Table 2: Wittig Olefination of Phosphonium Salt 1 with Various Aldehydes

Aldehyde Base Solvent Product Yield (%) E/Z Ratio
4-Chlorobenzaldehyde DBU CH₃CN 3-(4-Chlorobenzylidene)-2-methylisoindolin-1-one 66 74:26
Benzaldehyde t-BuOK THF 3-Benzylidene-2-methylisoindolin-1-one 68 -
1-Naphthaldehyde t-BuOK THF 2-Methyl-3-(naphthalen-1-ylmethylene)isoindolin-1-one 80 -
4-Methoxybenzaldehyde t-BuOK THF 3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one 82 -
Isobutyraldehyde t-BuOK THF 2-Methyl-3-(2-methylpropylidene)isoindolin-1-one 35 -

Data sourced from Huang & Wang (2023). tandfonline.com

Synthesis of 3-Methyleneisoindolin-1-one (B1254794) Precursors

The 3-methyleneisoindolin-1-one moiety is a key structural motif found in various biologically active compounds and natural products. nih.gov Its synthesis is often achieved through the cyclization of carefully designed precursors. Several efficient synthetic strategies have been developed, starting from different types of acyclic compounds.

One effective method involves the annulation of methyl 2-acylbenzoates with amines or ammonium (B1175870) acetate. This approach provides a direct route to a wide variety of 3-methyleneisoindolin-1-ones, with reactions proceeding smoothly to give the desired products in high to quantitative yields. researchgate.net

Another powerful strategy is based on transition metal-catalyzed reactions. A copper(I)-catalyzed synthesis has been developed that uses 2-halobenzamides and aryl alkynyl acids as precursors. rsc.org This reaction proceeds through a sequence involving decarboxylative cross-coupling followed by a 5-exo-dig heteroannulation to form the isoindolinone ring. rsc.org An interesting aspect of this method is the role of ligands; while reactions with 2-iodobenzamides can proceed without a ligand, the corresponding 2-bromobenzamides require the assistance of a ligand for the reaction to be effective. rsc.org

The synthesis of (Z)-3-methyleneisoindolin-1-ones can also be accomplished from 2-bromobenzamides and terminal alkynes using a copper(II) acetate/DBU catalytic system under microwave irradiation. nih.gov This method is notable for its efficiency and high stereoselectivity. nih.gov

Furthermore, gold-catalyzed cyclization of 2-(1-alkynyl)benzaldimines serves as another route to these scaffolds. nih.gov This process involves an exclusive 5-exo-dig cyclization, which is then followed by an oxidation step to yield the N-aryl 3-methyleneisoindolin-1-ones. nih.gov

Base-catalyzed intermolecular reactions offer another alternative. For instance, the reaction between N-hydroxyphthalimides and electron-deficient alkynes can produce 3-methyleneisoindolin-1-ones with stereoselectivity dependent on the base used. nih.gov Tributylphosphine (B147548) (Bu₃P) as a catalyst tends to yield the (Z)-isomer, whereas potassium carbonate (K₂CO₃) favors the formation of the (E)-isomer. nih.gov

Table 3: Overview of Synthetic Methods for 3-Methyleneisoindolin-1-one from Various Precursors

Precursor 1 Precursor 2 Catalyst/Reagents Key Process Reference
Methyl 2-acylbenzoate Amine / Ammonium Acetate Heat Annulation researchgate.net
2-Halobenzamide Aryl alkynyl acid Cu(I) Decarboxylative cross-coupling / 5-exo-dig heteroannulation rsc.org
2-(1-Alkynyl)benzaldimine - Gold catalyst / Oxidant 5-exo-dig cyclization / Oxidation nih.gov
2-Bromobenzamide Terminal alkyne Cu(OAc)₂·H₂O / DBU Coupling / Cyclization nih.gov

Reactivity and Derivatization Chemistry of 3 Hydroxy 3 Methylisoindolin 1 One

Transformations Involving the 3-Hydroxyl Group

The hydroxyl group at the C-3 position is a focal point for the reactivity of 3-hydroxy-3-methylisoindolin-1-one, enabling dehydration and nucleophilic substitution reactions. These transformations are pivotal for introducing structural diversity at this position.

The dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones is a direct method for the synthesis of 3-methyleneisoindolin-1-ones, which are important structural motifs in various biologically active compounds. This transformation is typically catalyzed by a Brønsted acid, such as methanesulfonic acid (MsOH). researchgate.net The stereochemical outcome of the dehydration is notably influenced by the nature of the substituent on the nitrogen atom of the isoindolinone ring. researchgate.net

A comprehensive study on the influence of N-substitution on the stereoselectivity of the methanesulfonic acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones has been reported. researchgate.net It was observed that substrates lacking a substituent on the nitrogen (N-H) exclusively yield the (Z)-isomer of the corresponding 3-methyleneisoindolin-1-one (B1254794). researchgate.net Conversely, as the steric bulk of the N-substituent increases, a mixture of stereoisomers is formed, with the (E)-isomer being the major product. researchgate.net This stereochemical control is attributed to the steric hindrance imposed by the N-substituent, which dictates the conformation of the intermediate leading to the elimination of water.

The proposed mechanism for this acid-catalyzed dehydration involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent deprotonation from the adjacent methyl or alkyl group yields the exocyclic double bond of the methyleneisoindolinone. The stereoselectivity is determined by the preferred conformation during the elimination step, which is influenced by the steric interactions of the N-substituent.

In addition to acid-catalyzed methods, base-mediated elimination of 3-alkyl-3-hydroxyisoindolin-1-ones has also been investigated. researchgate.net Substrates with an acidic proton on the nitrogen atom can undergo elimination via an E1cb mechanism upon deprotonation. researchgate.net This process forms an imine intermediate that tautomerizes to furnish (Z)-3-alkyleneisoindolin-1-ones. researchgate.net

Table 1: Influence of N-Substituent on Stereoselectivity of Dehydration

N-SubstituentCatalystProduct(s)Stereoselectivity (Z:E)Reference
HMsOH(Z)-3-Methyleneisoindolin-1-one>20:1
MeMsOH(Z)- and (E)-3-Methyleneisoindolin-1-one1:3 researchgate.net
BnMsOH(Z)- and (E)-3-Methyleneisoindolin-1-one1:4 researchgate.net

The hydroxyl group at the 3-position of this compound can be displaced by various nucleophiles, providing a route to a wide array of 3-substituted isoindolin-1-ones. These reactions often proceed through the formation of an N-acyliminium ion intermediate, which is highly electrophilic and readily attacked by nucleophiles. The generation of this intermediate is typically facilitated by the presence of a Lewis acid or a strong Brønsted acid, which promotes the departure of the hydroxyl group as a water molecule.

While direct nucleophilic substitution on this compound itself is a plausible pathway, much of the reported chemistry involves the in situ generation of the N-acyliminium ion from the 3-hydroxy precursor. For instance, the synthesis of 3-aminoisoindolin-1-one (B2715335) derivatives has been achieved through the reaction of 2-cyanobenzaldehyde (B126161) with amines, which proceeds through a related cyclic intermediate. rsc.org

The versatility of this approach is demonstrated by the intramolecular and intermolecular addition reactions of N-acyliminium ions with various nucleophiles. acs.orgscispace.com Acyclic N-acylhemiaminals, which are structurally related to 3-hydroxyisoindolin-1-ones, have been shown to undergo nucleophilic addition reactions mediated by strong Lewis acids like titanium tetrachloride (TiCl₄). acs.org This suggests that this compound can serve as a precursor to an N-acyliminium ion that can be trapped by a range of nucleophiles, including carbon and heteroatom nucleophiles.

Coupling Reactions and Functional Group Interconversions

Beyond transformations of the hydroxyl group, this compound and its derivatives are valuable substrates for various coupling and functional group interconversion reactions, further expanding their synthetic utility.

The intermolecular coupling of 3-hydroxyisoindolin-1-ones with unactivated olefins has been achieved in the presence of boron trifluoride etherate (BF₃·OEt₂). This reaction provides a concise route to 3-(1-alkenyl)isoindolin-1-ones. The reaction is believed to proceed through the formation of an N-acyliminium ion from the 3-hydroxyisoindolin-1-one, which is then attacked by the olefin in a Friedel-Crafts-type reaction. This is followed by the elimination of a proton to afford the alkenyl-substituted product. This methodology has been successfully applied to a range of unactivated olefins at room temperature.

A highly effective method for the synthesis of 3-alkylideneisoindolin-1-ones from this compound involves the Wittig reaction. tandfonline.comtandfonline.commasterorganicchemistry.comlibretexts.orgwikipedia.orgnih.govlibretexts.org This process typically involves the conversion of the 3-hydroxyisoindolin-1-one into a more reactive intermediate, such as a phosphonium (B103445) salt. For example, (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate (B81430) can be synthesized from 3-hydroxy-2-methylisoindolin-1-one (B3350737) and Ph₃PHBF₄. tandfonline.comtandfonline.com This phosphonium salt then undergoes a smooth Wittig olefination with a variety of aldehydes in the presence of a base like DBU or t-BuOK to furnish 3-(alkylidene)-2-methylisoindolin-1-ones in good to excellent yields. tandfonline.comtandfonline.com

The stereoselectivity of the Wittig olefination is often favorable towards the (E)-isomer, particularly with aromatic aldehydes. tandfonline.comtandfonline.com However, the stereochemical outcome can be influenced by the structure of the aldehyde and the reaction conditions. For instance, with trans-cinnamaldehyde, a slight preference for the (Z)-isomer has been observed. tandfonline.com The use of a stronger base, such as t-BuOK, is sometimes required to achieve higher yields, especially with less reactive aldehydes. tandfonline.com

Table 2: Wittig Olefination of (2-Methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate with Various Aldehydes tandfonline.com

AldehydeBaseProduct Yield (%)Stereoselectivity (E:Z)
4-NitrobenzaldehydeDBU85>95:5
4-ChlorobenzaldehydeDBU81>95:5
Benzaldehydet-BuOK68>95:5
1-Naphthaldehydet-BuOK80>95:5
Furan-2-carbaldehydeDBU6360:40
PicolinaldehydeDBU9360:40
trans-CinnamaldehydeDBU5440:60
IsobutyraldehydeDBU35>95:5

The introduction of a trifluoromethyl group (CF₃) into the isoindolinone scaffold is of significant interest due to the unique properties this group imparts to bioactive molecules. A novel copper(I)-promoted hydroxytrifluoromethylation of enamides has been developed for the synthesis of substituted 3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-ones. rsc.orgnih.gov This reaction involves the treatment of substituted 3-benzylidene-2-arylisoindolin-1-ones with a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), in the presence of a copper(I) catalyst like CuBr and an oxidant like K₂S₂O₈. nih.gov

The proposed mechanism involves the generation of a trifluoromethyl radical (•CF₃) from CF₃SO₂Na. nih.gov This radical then adds to the double bond of the enamide. The resulting radical intermediate is then trapped by a hydroxyl source, leading to the formation of the hydroxytrifluoromethylated product. This reaction proceeds under mild conditions, typically at room temperature in the air, and does not require the use of a base or ligands. rsc.org This methodology provides a flexible route to complex isoindolinone derivatives bearing both a hydroxyl and a trifluoromethylated side chain at the 3-position.

Palladium-Catalyzed Amination for Related Structures

While direct palladium-catalyzed amination using this compound as a starting material is not extensively documented, the isoindolinone and isoindoline (B1297411) cores are significant targets in syntheses that employ palladium catalysis. These methods provide access to a wide array of structurally related compounds, often with high efficiency and stereocontrol.

Palladium-catalyzed reactions are instrumental in constructing the isoindolinone skeleton from various precursors. One notable approach involves the Pd(II)-catalyzed cyclization through oxidative olefin diamination of ortho-olefinic N-methoxybenzamides, which can produce isoindolinone structures in yields up to 90%. fao.org Another powerful method is the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation. This process allows for the synthesis of isoindolinones from 2-benzyl-N-mesylbenzamides without the need for a stoichiometric oxidant, representing a more atom-economical pathway.

Furthermore, palladium catalysis is crucial for the asymmetric synthesis of chiral isoindolines, which are structurally related to isoindolinones. A highly efficient method for the palladium-catalyzed asymmetric intramolecular allylic C–H amination has been developed to produce a variety of enantioenriched isoindolines with excellent yields and enantioselectivities (up to 98% ee). chinesechemsoc.orgchinesechemsoc.org This reaction transforms o-allylbenzylamine derivatives into chiral isoindolines, modulated by a chiral phosphoramidite (B1245037) ligand. chinesechemsoc.org Similarly, a stereodivergent synthesis of chiral 1,3-disubstituted isoindolines can be achieved through a palladium/chiral phosphoric acid (CPA) catalyzed kinetic resolution of racemic amines, followed by an intramolecular allylic amination. nih.govacs.org This latter method highlights the sophisticated level of control achievable with modern palladium catalysis, enabling access to all four possible stereoisomers of the product from a single chiral source. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Isoindolinone and Isoindoline Structures

Reaction TypeStarting MaterialCatalyst SystemProduct TypeKey FeaturesReference
Oxidative Olefin Diaminationortho-Olefinic N-methoxybenzamidesPd(II) / NFSI (oxidant)IsoindolinonesYields up to 90% fao.org
Asymmetric Intramolecular Allylic C-H Aminationo-AllylbenzylaminesPd(0) / Chiral Phosphoramidite LigandChiral IsoindolinesUp to 98% yield and 98% ee chinesechemsoc.orgchinesechemsoc.org
Kinetic Resolution via Intramolecular AllylationRacemic AminesPd(PPh₃)₄ / Chiral Phosphoric Acid (CPA)Chiral 1,3-Disubstituted IsoindolinesHigh selectivity factors; stereodivergent synthesis nih.govacs.org
C-H Activation / [4+1] AnnulationDiarylmethyltriflamides and OlefinsPd(OAc)₂ / MPAA LigandChiral cis-1,3-Disubstituted IsoindolinesEnantioselective C-H activation nih.gov

Ring Expansion and Rearrangement Reactions

The 3-hydroxyisoindolinone core is susceptible to various ring expansion and rearrangement reactions, leading to the formation of new carbo- and heterocyclic systems. These transformations underscore the utility of this scaffold in generating molecular diversity.

A significant ring expansion reaction involves the conversion of 3-hydroxyisoindolinone derivatives into six-membered phthalazinones. For instance, the treatment of 3-hydroxy-2-phenyl-1H-benzo[e]isoindolin-1-one with hydrazine (B178648) hydrate (B1144303) or methylhydrazine leads to a heterocyclic ring expansion, affording the corresponding benzo[f]phthalazinone derivatives. mdpi.comnih.gov This reaction proceeds by heating the isoindolinone with hydrazine in a solvent like propan-1-ol. mdpi.comnih.gov Interestingly, this reaction can also produce 4-aminobenzo[f]phthalazinone as a side product. mdpi.com The proposed mechanism for the formation of the aminophthalazinone involves the addition of hydrazine to the azomethine bond of the initially formed phthalazinone, followed by N-N bond cleavage and elimination of ammonia. nih.gov

Rearrangements of the isoindolinone framework have also been observed under basic conditions. A notable example is a base-promoted cascade reaction of 2-acylbenzonitriles with ((chloromethyl)sulfonyl)benzenes, which proceeds through several steps including nucleophilic addition, ring closure, and a Dimroth-type rearrangement of an iminophthalan anion intermediate to form the stable 3,3-disubstituted isoindolinone structure. acs.org This cascade process is efficient and avoids the need for metal catalysts. acs.orgnih.gov

In other transformations, treatment of 3-hydroxybenzo[e]isoindolinone with alkyllithium reagents can initiate a rearrangement. researchgate.net This process involves the addition of the organolithium to the carbonyl group, which is followed by the opening of the lactam ring and a subsequent intramolecular cyclization to yield new indanone derivatives. mdpi.comresearchgate.net This pathway demonstrates how the core structure can be rearranged into a different carbocyclic system.

Table 2: Ring Expansion and Rearrangement Reactions of Isoindolinone Derivatives

Reaction TypeStarting MaterialReagentsProduct(s)Key TransformationReference
Ring Expansion3-Hydroxy-2-phenyl-1H-benzo[e]isoindolin-1-oneHydrazine Hydrate / propan-1-olBenzo[f]phthalazinone and 4-Aminobenzo[f]phthalazinoneFive-membered lactam expands to a six-membered pyridazinone ring. mdpi.comnih.gov
Cascade Rearrangement2-Acylbenzonitriles and ((chloromethyl)sulfonyl)benzenesK₂CO₃3,3-Dialkylated Isoindolin-1-onesInvolves a Dimroth-type rearrangement of an iminophthalan intermediate. acs.orgnih.gov
Rearrangement to Indanones3-Hydroxybenzo[e]isoindolinoneAlkyllithiums (e.g., s-BuLi, n-BuLi)Hydroxy- and anilino-indanone derivativesCarbonyl addition followed by ring-opening and intramolecular cyclization. mdpi.comresearchgate.net

Mechanistic Investigations of Reactions Involving 3 Hydroxy 3 Methylisoindolin 1 One

Elucidation of Reaction Pathways for Isoindolinone Formation

The formation of the isoindolinone scaffold, including 3-hydroxy-3-methylisoindolin-1-one, can be achieved through various synthetic routes, each with its own distinct reaction pathway. nih.govnih.gov These pathways often involve the construction of the five-membered lactam ring through cyclization reactions. nih.govnih.gov

One common strategy involves the intramolecular cyclization of derivatives of 2-formylbenzoates or 2-cyanobenzaldehydes. For instance, the reaction of 2-formylbenzonitriles with nucleophiles can initiate a cascade reaction. This process begins with the nucleophilic addition to the aldehyde group, followed by an intramolecular attack of the resulting intermediate onto the nitrile group, leading to the formation of the isoindolinone ring. nih.govacs.org

Transition metal-catalyzed reactions have also emerged as powerful tools for isoindolinone synthesis. nih.govresearchgate.net Rhodium(III)-catalyzed C-H activation and annulation of benzamides with various partners represents a significant advancement. rsc.org For example, the reaction of benzamides with acrylic esters proceeds through an oxidative C-H olefination followed by an intramolecular aza-Michael addition to furnish the isoindolinone core. rsc.org The reaction mechanism is proposed to initiate with C-H alkynylation of the aromatic ring, followed by intramolecular annulation. researchgate.net

Furthermore, base-catalyzed intermolecular reactions of electron-deficient alkynes with N-hydroxyphthalimides have been developed for the stereoselective synthesis of 3-methyleneisoindolin-1-ones, which can be precursors to this compound. nih.gov The reaction of alkynoates with N-hydroxyphthalimides can be directed to form either (Z) or (E)-configured products depending on the choice of base, such as tributylphosphine (B147548) or potassium carbonate. nih.gov

Role of Catalysts and Reagents in Stereocontrol and Yield

Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or possessing a tertiary-amine urea (B33335) group, have proven effective in the enantioselective synthesis of 3-substituted isoindolinones. nih.gov These catalysts can facilitate aldol-cyclization-rearrangement tandem reactions of 2-formylarylnitriles and malonates, affording products with high enantiomeric excess (ee). nih.gov For instance, chiral tertiary-amine catalysts with a urea group have demonstrated superior performance in terms of both yield and enantioselectivity compared to chiral bifunctional phase-transfer catalysts under mild conditions. nih.gov Takemoto's bifunctional organocatalyst has been shown to be crucial not only for achieving enantioselectivity in the Mannich reaction to form isoindolinone-pyrazole hybrids but also for facilitating the subsequent cyclization step. mdpi.com

Metal Catalysis: Transition metals like rhodium, palladium, copper, and cobalt are widely employed in isoindolinone synthesis. nih.govresearchgate.netnih.gov Rhodium(III) catalysts, in conjunction with chiral N-sulfinyl amide directing groups, enable the diastereoselective synthesis of 3-substituted isoindolinones through asymmetric [4+1] annulation of benzamides with acrylic esters. rsc.org The choice of cyclopentadienyl (B1206354) ligands in rhodium-catalyzed enantioselective [4+1] annulation reactions of benzamides and alkenes is critical for achieving excellent regio- and enantioselectivity under mild conditions. organic-chemistry.org

The following table summarizes the impact of different catalytic systems on the synthesis of isoindolinone derivatives:

Catalyst/ReagentReaction TypeProductYieldStereoselectivity (dr or ee)Reference
Rh(III) with N-sulfinyl amideAsymmetric [4+1] annulationChiral 3-substituted isoindolinonesGoodup to 5.5:1 dr rsc.org
Chiral tertiary-amine urea catalystAldol-cyclization rearrangementEnantiomeric 3-substituted isoindolinonesup to 87%up to 95% ee nih.gov
Takemoto's bifunctional organocatalystMannich reaction and cyclizationIsoindolinone-pyrazole hybrid~70% (overall)89% ee mdpi.com
Chiral Phase Transfer Catalysts (CPTCs)Intramolecular aza-Michael reactionEnantiomeric 3-substituted isoindolinonesup to 98%up to 78% ee (can be >99% after recrystallization) nih.gov
Bu3PIntermolecular reaction of alkynoates and N-hydroxyphthalimides(Z)-3-methyleneisoindolin-1-ones-(Z)-configuration nih.gov
K2CO3Intermolecular reaction of alkynoates and N-hydroxyphthalimides(E)-3-methyleneisoindolin-1-ones-(E)-configuration nih.gov

Interactive Data Table

Catalyst/ReagentReaction TypeProductYieldStereoselectivity (dr or ee)Reference
Rh(III) with N-sulfinyl amideAsymmetric [4+1] annulationChiral 3-substituted isoindolinonesGoodup to 5.5:1 dr rsc.org
Chiral tertiary-amine urea catalystAldol-cyclization rearrangementEnantiomeric 3-substituted isoindolinonesup to 87%up to 95% ee nih.gov
Takemoto's bifunctional organocatalystMannich reaction and cyclizationIsoindolinone-pyrazole hybrid~70% (overall)89% ee mdpi.com
Chiral Phase Transfer Catalysts (CPTCs)Intramolecular aza-Michael reactionEnantiomeric 3-substituted isoindolinonesup to 98%up to 78% ee (can be >99% after recrystallization) nih.gov
Bu3PIntermolecular reaction of alkynoates and N-hydroxyphthalimides(Z)-3-methyleneisoindolin-1-ones-(Z)-configuration nih.gov
K2CO3Intermolecular reaction of alkynoates and N-hydroxyphthalimides(E)-3-methyleneisoindolin-1-ones-(E)-configuration nih.gov

Studies on Intermediates and Transition States

The isolation or spectroscopic observation of reaction intermediates and the computational modeling of transition states are vital for a deep understanding of reaction mechanisms. In the synthesis of isoindolinones, several key intermediates have been proposed and, in some cases, studied.

For instance, in the base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, an alkoxide intermediate is formed upon nucleophilic attack at the carbonyl group. acs.org This intermediate can then undergo cyclization via nucleophilic attack at the cyano group to form the isoindolinone ring. acs.org In a related reaction, the rearrangement of an initially formed product can occur through a ring-opening to a 1-chloro-1-sulfonyl-substituted alkene intermediate, followed by an intramolecular aza-Michael reaction. nih.gov

In the rhodium-catalyzed synthesis of isoindolinone derivatives, an allene (B1206475) intermediate has been proposed when using propargyl acetates as a C1 synthon. researchgate.net Conversely, when propargyl alcohols are used, the reaction is thought to proceed via a π-allylic intermediate. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the stability of reagents and intermediates. For example, in the synthesis of an indolin-2-one intermediate, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to confirm the stability of reagents in a deep eutectic solvent, which was attributed to strong intermolecular hydrogen bonding. nih.gov

The proposed transition state for the cyclization step mediated by Takemoto's catalyst in the synthesis of an isoindolinone-pyrazole hybrid suggests a bifunctional activation mode where the catalyst facilitates the ring closure. mdpi.com Experimental evidence, such as the racemization of the cyclic product under certain conditions while the unreacted acyclic intermediate retains its enantiomeric excess, supports the proposed mechanism and the involvement of specific intermediates. mdpi.com

The following table lists some of the proposed intermediates in isoindolinone synthesis:

ReactionProposed IntermediateMethod of StudyReference
Base-promoted cascade of ortho-carbonyl-substituted benzonitrilesAlkoxide intermediateMechanistic proposal acs.org
Rearrangement in isoindolinone synthesis1-chloro-1-sulfonyl-substituted alkeneMechanistic proposal nih.gov
Rhodium-catalyzed synthesis with propargyl acetatesAllene intermediateExperimental evidence researchgate.net
Rhodium-catalyzed synthesis with propargyl alcoholsπ-allylic intermediateExperimental evidence researchgate.net
Synthesis in deep eutectic solventStabilized reagent-solvent complexDFT calculations nih.gov
Takemoto's catalyst mediated cyclizationCatalyst-substrate complexMechanistic proposal and experimental observation mdpi.com

Interactive Data Table

ReactionProposed IntermediateMethod of StudyReference
Base-promoted cascade of ortho-carbonyl-substituted benzonitrilesAlkoxide intermediateMechanistic proposal acs.org
Rearrangement in isoindolinone synthesis1-chloro-1-sulfonyl-substituted alkeneMechanistic proposal nih.gov
Rhodium-catalyzed synthesis with propargyl acetatesAllene intermediateExperimental evidence researchgate.net
Rhodium-catalyzed synthesis with propargyl alcoholsπ-allylic intermediateExperimental evidence researchgate.net
Synthesis in deep eutectic solventStabilized reagent-solvent complexDFT calculations nih.gov
Takemoto's catalyst mediated cyclizationCatalyst-substrate complexMechanistic proposal and experimental observation mdpi.com

Structure Activity Relationship Sar Studies of 3 Hydroxy 3 Methylisoindolin 1 One Analogs in Biological Research

Correlation of Structural Features with Biological Activity (Mechanistic Focus)

The biological activity of 3-hydroxy-3-methylisoindolin-1-one analogs is intricately linked to their three-dimensional structure and the nature of the substituents appended to the core scaffold. The C3-hydroxyl and C3-methyl groups, along with the lactam ring, provide a key pharmacophoric unit that can be tailored to achieve desired biological outcomes.

The isoindolinone framework has been successfully exploited to develop inhibitors for a range of enzymes by modifying substituents at various positions. The nature of these substituents—their size, electronic properties, and hydrogen-bonding capacity—plays a pivotal role in determining the potency and selectivity of inhibition.

For instance, derivatives of the related isoindoline-1,3-dione and 3-oxoisoindoline scaffolds have been extensively studied as enzyme inhibitors. In the context of acetylcholinesterase (AChE) inhibition, relevant for Alzheimer's disease, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized. nih.gov SAR studies revealed that substitutions on the benzyl (B1604629) moiety were critical for activity. Specifically, compounds with a para-fluoro substituent on the benzyl ring demonstrated the highest inhibitory potency against AChE. nih.gov In contrast, chloro-substituted analogs showed weaker activity, suggesting that both the size and electronic properties of the substituent are important for optimal interaction with the enzyme's active site. nih.gov

In the development of inhibitors for poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy, a 3-oxoisoindoline-4-carboxamide (B1419123) core was designed. nih.gov SAR studies on the lactam nitrogen of this scaffold indicated that the presence of a secondary or tertiary amine was crucial for achieving cellular potency. nih.govresearchgate.net

Furthermore, isoindolinone derivatives have been explored as inhibitors of carbonic anhydrases (CA). A study on novel isoindolinone derivatives showed that substituents on the nitrogen atom of the isoindolinone ring significantly influenced activity. A compound bearing a cyclohexanol (B46403) group (2f) was identified as having superior inhibitory action against hCA I and hCA II isozymes compared to the standard drug acetazolamide. nih.gov

The following interactive table summarizes key SAR findings for isoindolinone analogs against different enzyme targets.

Enzyme TargetScaffoldPosition of SubstitutionFavorable SubstituentsObserved EffectReference
Acetylcholinesterase (AChE)Isoindoline-1,3-dione-N-benzyl pyridiniumpara-position of N-benzyl groupFluoro (F)Highest inhibitory potency (IC50 = 2.1 μM) nih.gov
Acetylcholinesterase (AChE)Isoindoline-1,3-dione-N-benzyl pyridiniumpara-position of N-benzyl groupChloro (Cl)Weakest inhibitory activity nih.gov
Poly(ADP-ribose) Polymerase (PARP)3-Oxoisoindoline-4-carboxamideLactam NitrogenSecondary or Tertiary AmineImportant for cellular potency nih.gov
Carbonic Anhydrase (hCA I & II)IsoindolinoneNitrogen AtomCyclohexanolSuperior inhibition compared to Acetazolamide nih.gov
Carbonic Anhydrase (hCA I & II)IsoindolinoneNitrogen AtomEthylLowest antioxidant activity nih.gov

The 3-position of the this compound scaffold is a chiral center. Consequently, analogs of this compound can exist as enantiomers, which may exhibit different biological activities. The specific three-dimensional arrangement of the hydroxyl and methyl groups at C3 can profoundly influence how the molecule fits into the binding site of a biological target.

The importance of stereochemistry in this class of compounds is highlighted by synthetic studies that focus on controlling the absolute configuration at the C3 position. For example, the asymmetric synthesis of 3-substituted isoindolinones has been achieved using a chiral auxiliary-mediated approach, which allows for the production of specific enantiomers with high enantiomeric excess. nih.gov This methodology was instrumental in the total synthesis of the natural product (+)-lennoxamine, demonstrating that precise control over the stereochemistry of the 3-substituted isoindolinone core is achievable and essential for accessing biologically relevant molecules. nih.gov

While direct SAR studies detailing the differential activity of enantiomers for many specific this compound analogs are not broadly available in the public domain, the principles of stereospecificity in drug action are well-established. It is highly probable that for any given enzyme or receptor target, one enantiomer will display significantly higher potency than the other due to a more favorable stereochemical fit with the chiral environment of the protein's binding pocket. Therefore, the development of stereoselective syntheses is a critical aspect of medicinal chemistry programs focused on this scaffold.

Rational Design Strategies for Modified Isoindolinone Scaffolds

Rational design strategies leverage structural information about the target protein and the ligand to guide the synthesis of more effective molecules. This approach moves beyond random screening to a more directed and efficient discovery process. For the isoindolinone scaffold, several rational design strategies have been successfully employed.

One common strategy is structure-based design , which utilizes high-resolution structural data of the target protein, often from X-ray crystallography, to design inhibitors that fit precisely into the active site. This was exemplified in the design of 3-oxoisoindoline-4-carboxamide inhibitors of PARP. nih.gov By observing that a benzamide (B126) could be conformationally restricted through an intramolecular hydrogen bond, researchers designed the rigid isoindolinone core to pre-organize the pharmacophoric elements for optimal binding to the PARP surface. nih.govresearchgate.net

Another approach is the hybridization strategy , where the isoindolinone scaffold is combined with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. The design of AChE inhibitors, where the isoindoline-1,3-dione moiety (known to interact with the peripheral anionic site of AChE) was linked to an N-benzyl pyridinium group (which binds to the catalytic active site), is a prime example. nih.gov This created a dual-binding inhibitor with significantly improved potency. nih.gov

A modular or fragment-based approach has also been applied. In the design of novel carbonic anhydrase inhibitors, a "head, core, linker, and tail" strategy was used. nih.gov The isoindolinone served as the core scaffold, while other components, such as a sulfonyl "head" group to coordinate with the zinc ion in the enzyme's active site, were systematically added and optimized to enhance inhibitory activity. nih.gov These rational design principles are instrumental in modifying the isoindolinone scaffold to generate potent and selective inhibitors for a diverse array of biological targets.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-hydroxy-3-methylisoindolin-1-one and its derivatives, DFT calculations have been instrumental in determining optimized geometries, vibrational frequencies, and electronic properties.

Computational studies on the related compound, 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one (HMI), have been performed using the B3LYP method with a 6-311+G basis set to calculate the optimized geometry and bonding parameters. The results showed good agreement with the known bond lengths of indole (B1671886) and isatin (B1672199) structures. researchgate.netnih.gov The vibrational frequencies calculated by this method also correlated well with experimental FT-IR spectra, confirming the accuracy of the theoretical model. researchgate.net

Similar DFT studies on other isoindolinone derivatives, such as 2-(4-arylthiazol-2-yl)isoindoline-1,3-diones, have utilized the B3LYP/6-311(G)d,p basis set to compare theoretical structures with single crystal X-ray diffraction data. tandfonline.com These studies often include the calculation of physical descriptors, Molecular Electrostatic Potential (MEP), and HOMO-LUMO energy gaps to understand the molecule's reactivity and charge distribution. tandfonline.com For instance, a computational study on 3-hydroxy-3-phenyl-isoindolin-1-one (3HPIO) using DFT determined a HOMO-LUMO energy gap of 5.37 eV, providing insight into its electronic transitions. researchgate.net

The following table summarizes key parameters often derived from DFT calculations for isoindolinone derivatives:

ParameterDescriptionTypical Application
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles for structural comparison.
Vibrational Frequencies Theoretical prediction of infrared and Raman spectra.Aids in the assignment of experimental vibrational bands. researchgate.net
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Theoretical Mechanistic Studies of Synthetic Transformations

Theoretical studies play a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of isoindolinone scaffolds. By modeling reaction pathways and transition states, researchers can understand the factors that control selectivity and reactivity.

For example, the asymmetric synthesis of 3-substituted isoindolinones via direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones has been rationalized through mechanistic proposals based on the computed structures of intermediates. acs.org It was proposed that the coordination of the sulfinyl group with a lithium ion facilitates selective deprotonation, and the steric hindrance of the tert-butyl group directs the approach of the electrophile, leading to high diastereoselectivity. acs.org

In the context of Friedel-Crafts alkylations to form 3-substituted isoindolinones, theoretical models have helped to understand the role of chiral phosphoric acids as catalysts. chim.it These studies suggest the in-situ formation of a stabilized N-acyliminium ion intermediate, with the chiral catalyst creating an environment that dictates the enantioselectivity of the reaction. chim.it

Computational studies, often using DFT, can map out the potential energy surface of a reaction, identifying the most favorable pathway. For instance, in 1,3-dipolar cycloaddition reactions, DFT calculations have been used to investigate the mechanism and explain the regio- and stereoselectivity observed experimentally. mdpi.com Although not directly involving this compound, these studies on related heterocyclic systems demonstrate the power of theoretical methods in understanding complex reaction mechanisms. mdpi.comresearchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are particularly valuable in drug discovery for understanding how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govlongdom.org

A variety of isoindolinone derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govrsc.orgnih.govresearchgate.net For instance, isoindolin-1-one (B1195906) derivatives have been investigated as potential inhibitors of PI3Kγ, a protein implicated in gastric carcinoma. nih.gov In such studies, a series of analog compounds are docked into the active site of the target protein to predict their binding poses and affinities. nih.gov The docking scores, often expressed as binding energy (e.g., in kcal/mol), provide an estimate of the binding affinity. nih.gov

Key interactions identified through docking studies often include:

Hydrogen bonds: Crucial for ligand recognition and binding specificity. nih.govresearchgate.net

π-π stacking and π-sigma interactions: Occur between aromatic rings of the ligand and protein residues. nih.gov

The reliability of docking protocols is often validated by "re-docking" a known ligand from a crystal structure and comparing the predicted pose to the experimental one, with the root mean square deviation (RMSD) being a common metric for accuracy. nih.govnih.gov

The following table provides examples of docking studies on isoindolinone-related structures and their target proteins:

Compound ClassTarget ProteinKey Findings from Docking
Isoindolin-1-one derivativesPI3KγIdentified key hydrogen bonds with residues K833 and V882 and hydrophobic interactions within the binding pocket. nih.gov
Isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)Showed interactions with both catalytic and peripheral active sites of the enzyme. nih.gov
3-Hydroxy-indolin-2-one derivativesHIV-1 IntegraseHighlighted the importance of oxygen atoms and the amide nitrogen for forming hydrogen bonds with enzyme residues like Glu170 and Thr174. researchgate.netnih.gov
Isoindolinone derivativesHistone Deacetylase (HDAC)Rationalized the high potency of certain derivatives through detailed binding mode analysis. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov

Analytical Characterization Techniques in Isoindolinone Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

For 3-Hydroxy-3-methylisoindolin-1-one, ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the lactam, the O-H proton of the hydroxyl group, and the singlet for the methyl group protons. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (e.g., doublets, triplets) would elucidate the connectivity between adjacent, non-equivalent protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. docbrown.info This includes the carbonyl carbon of the lactam, the quaternary carbon bearing the hydroxyl and methyl groups, and the distinct carbons of the aromatic ring. docbrown.info The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are estimates and can vary based on solvent and experimental conditions.)

¹H NMR Data
Protons Predicted Chemical Shift (ppm) Multiplicity
Methyl (CH₃) ~1.5 Singlet
Hydroxyl (OH) Variable (Broad Singlet) Singlet
Aromatic (H4-H7) ~7.4 - 7.8 Multiplets

¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
Methyl (CH₃) ~25-30
C3 (Quaternary) ~70-75
Aromatic CHs ~122-132
Aromatic Quaternary Cs ~130-145

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

For this compound, the IR spectrum would display several key absorption bands that confirm its structure. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band typically in the region of 3400-3200 cm⁻¹. youtube.com The carbonyl (C=O) group of the five-membered lactam ring would produce a strong, sharp absorption band around 1700-1680 cm⁻¹. libretexts.org The N-H bond of the lactam would also show a characteristic stretching vibration near 3300-3100 cm⁻¹. Additionally, absorptions corresponding to C-H bonds in the aromatic ring and the methyl group, as well as C=C stretching in the aromatic ring, would be observed. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Appearance
Hydroxyl O-H stretch 3400 - 3200 Broad
Amide N-H stretch 3300 - 3100 Medium
Aromatic/Alkyl C-H stretch 3100 - 2850 Medium to Sharp
Lactam Carbonyl C=O stretch 1700 - 1680 Strong, Sharp

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high precision and can also provide information about its structure through fragmentation analysis. youtube.com

For this compound (molecular formula C₉H₉NO₂), the molecular weight is 163.17 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺). High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum offers further structural proof. Common fragmentation pathways for this compound could include the loss of a methyl group (•CH₃, a loss of 15 Da) or the loss of a water molecule (H₂O, a loss of 18 Da) from the molecular ion. youtube.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. nih.gov It provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The this compound molecule possesses a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). wikipedia.org While spectroscopic methods can confirm the molecular connectivity, they cannot typically distinguish between these enantiomers. Single-crystal X-ray diffraction analysis is the gold standard for unambiguously determining the absolute stereochemistry of a single enantiomer. wikipedia.orglibretexts.org This technique is essential for understanding the specific spatial arrangement of the hydroxyl, methyl, and isoindolinone ring components, which is often critical for its biological activity.

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. A small spot of the compound is placed on a silica-coated plate, which is then developed in a solvent system. The distance the compound travels up the plate (its Rf value) is characteristic of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for both the analysis and purification of compounds. nih.gov For this compound, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol). nih.gov By passing the compound through the column, it can be separated from impurities. The purity of the sample is determined by the area of its peak in the resulting chromatogram, often detected by a UV-Vis spectrophotometer. HPLC is crucial for obtaining highly pure samples required for biological testing and further analytical studies. nih.govnih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Acetonitrile

Applications of 3 Hydroxy 3 Methylisoindolin 1 One and Its Derivatives in Chemical Biology

Enzyme Inhibition Studies

Derivatives of 3-hydroxy-3-methylisoindolin-1-one have emerged as potent inhibitors of several key enzymes implicated in a variety of diseases. Their unique structural features allow for specific interactions with enzyme active sites, leading to the modulation of their catalytic activity.

Carbonic Anhydrase: Isoindolinone derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These enzymes play a crucial role in pH regulation and other physiological processes. nih.gov Studies have shown that certain isoindolinone-based compounds exhibit significant inhibitory activity against these isoforms. nih.gov

SARS-CoV-2 3CL Protease: The main protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govbiorxiv.org Research has identified that compounds incorporating the isoindolinone framework can act as inhibitors of this protease. encyclopedia.pub These inhibitors often work by covalently binding to the catalytic cysteine residue (Cys145) in the active site of the enzyme. biorxiv.org

S-Adenosyl-L-homocysteine Hydrolase: S-adenosyl-L-homocysteine (SAH) hydrolase is a key enzyme in methylation reactions, and its inhibition can impact various cellular processes. researchgate.net Derivatives of this compound have been explored as inhibitors of this enzyme. The inhibition of SAH hydrolase leads to the accumulation of SAH, a product that can feedback-inhibit methyltransferases. nih.gov

Brd4 Bromodomain: The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in gene transcription and are implicated in cancer. nih.govnih.gov While direct inhibition by this compound derivatives is an area of ongoing research, related indole-2-one and indanone derivatives have shown promising inhibitory activity against BRD4. nih.gov

Inhibition Kinetics and Binding Mechanisms

The inhibitory activity of this compound derivatives is underpinned by specific kinetic profiles and binding interactions with their target enzymes.

Carbonic Anhydrase: The inhibition of hCA I and II by isoindolinone derivatives has been characterized by their inhibition constants (Ki). For a series of 1,3,5-trisubstituted-pyrazolines, which share some structural similarities with isoindolinone derivatives, Ki values against hCA I were in the range of 316.7–533.1 nM, and for hCA II, they were between 412.5–624.6 nM. nih.gov The binding mechanism typically involves the interaction of the inhibitor with the zinc ion in the active site of the enzyme. nih.gov The sulfonamide group, often incorporated into these inhibitors, coordinates directly to the zinc ion, mimicking the binding of the natural substrate. researchgate.net

Interactive Table: Carbonic Anhydrase Inhibition Data

Compound ClassTarget IsoformKi Range (nM)Reference
1,3,5-trisubstituted-pyrazolineshCA I316.7 - 533.1 nih.gov
1,3,5-trisubstituted-pyrazolineshCA II412.5 - 624.6 nih.gov
Quinazoline-linked benzenesulfonamideshCA I52.8 - 991.7 mdpi.com
Quinazoline-linked benzenesulfonamideshCA II10.8 - 52.6 mdpi.com

SARS-CoV-2 3CL Protease: Inhibitors based on the isoindolinone scaffold often exhibit a covalent mechanism of inhibition against the SARS-CoV-2 3CL protease. biorxiv.org X-ray crystallography studies have revealed that these compounds bind to the catalytically active Cys145 residue within the substrate-binding pocket. biorxiv.org The inhibition can proceed through mechanisms like Michael addition. biorxiv.org The binding is often characterized by a 1:1 stoichiometry, indicating a specific interaction with a single binding site on the protease. nih.gov For instance, a known 3CLpro inhibitor, GC376, demonstrated an IC50 value of 0.17 μM. nih.gov

S-Adenosyl-L-homocysteine Hydrolase: The inhibition of SAH hydrolase by its inhibitors can be either reversible or irreversible. researchgate.net The enzyme catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine, a reaction that is dependent on a NAD+ cofactor. nih.govfrontiersin.org Some inhibitors function in a time-dependent and irreversible manner. nih.gov Kinetic studies have also revealed non-competitive inhibition mechanisms, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org The binding affinity of inhibitors is a crucial determinant of their potency. For example, while S-adenosyl-L-homocysteine (AdoHcy) itself is a product inhibitor, some of its analogs bind with much higher affinity. nih.gov

Use as Precursors for Complex Heterocyclic Systems

The this compound core is a valuable building block for the synthesis of more complex heterocyclic systems, owing to its reactive functional groups.

Phthalazinones: 3-Hydroxyisoindolinone derivatives can be readily converted into phthalazinones. This transformation is typically achieved by reacting the isoindolinone with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction provides a straightforward route to this important class of N-heterocycles, which are known to possess a range of biological activities.

Oxindoles: The this compound scaffold serves as a precursor for the synthesis of 3-substituted-3-hydroxy-oxindoles. google.comnih.gov These oxindole (B195798) derivatives are present in numerous natural products and exhibit a wide array of biological activities. nih.gov The synthesis often involves the reaction of isatins with various nucleophiles, and the resulting 3-hydroxyoxindoles can be further modified to generate diverse molecular architectures. nih.gov For example, 3-hydroxy-3-nitromethylindolin-2-one derivatives, synthesized from isatins, are valuable synthetic precursors for various pharmaceutical compounds. google.com

Neuroprotective Research

Derivatives of this compound are being investigated for their potential neuroprotective effects, with a focus on their ability to modulate key signaling pathways involved in cellular defense against oxidative stress.

NRF2 Signaling: The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response in cells. nih.govmdpi.com Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.comresearchgate.net Research suggests that compounds containing the isoindolinone or related heterocyclic structures can exert neuroprotective effects by activating the Nrf2 signaling pathway. nih.gov This activation can help mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. nih.gov The mechanism often involves the stabilization and nuclear translocation of Nrf2, leading to the upregulation of its target genes. nih.gov

Role in Natural Product Synthesis and Analog Development

The isoindolinone core is a recurring motif in a variety of natural products, and this compound serves as a key intermediate in the synthesis of these complex molecules and their analogs. researchgate.net The development of synthetic routes to these natural products often leverages the reactivity of the isoindolinone scaffold to construct the desired molecular complexity. researchgate.net Furthermore, by modifying the core structure of this compound, medicinal chemists can generate novel analogs with potentially improved biological activities and pharmacokinetic properties. google.com For instance, Henry adducts derived from this scaffold can serve as precursors for natural products like dioxibrassinin and spirobrassinin, which exhibit antifungal and anticancer activities. google.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing 3-Hydroxy-3-methylisoindolin-1-one and related structures is a primary focus of future research. While classical methods exist, there is a considerable need for more sustainable and atom-economical approaches.

Key areas for future investigation include:

Catalytic Methodologies: Exploration of transition-metal-catalyzed reactions, such as C-H activation, to construct the isoindolinone core from readily available starting materials could offer more direct and efficient synthetic pathways.

Biocatalysis: The use of enzymes to catalyze the formation of the chiral center at the C3 position could provide highly enantioselective routes to specific stereoisomers of 3-hydroxyisoindolinones, which is crucial for developing targeted therapeutics.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis of this compound could enable more efficient and reproducible production.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more environmentally friendly alternatives are critical for the sustainable production of these compounds.

A comparative overview of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition-Metal Catalysis High efficiency, atom economy, potential for novel bond formations.Catalyst design, substrate scope expansion, C-H functionalization.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, optimization of reaction parameters.
Flow Chemistry Improved safety and scalability, precise reaction control, potential for automation.Reactor design, optimization of flow conditions, integration with purification.
Green Chemistry Approaches Reduced environmental impact, increased safety.Use of renewable starting materials, development of solvent-free reactions.

Exploration of New Reactivity and Transformation Pathways

The reactivity of the 3-hydroxy group in this compound provides a gateway to a wide array of chemical transformations, allowing for the generation of diverse molecular architectures. Future research will likely focus on uncovering novel reactions and expanding the synthetic utility of this versatile building block.

Promising avenues for exploration include:

Asymmetric Catalysis: The development of catalytic asymmetric methods to transform the hydroxyl group into other functional groups will be instrumental in accessing a wider range of chiral isoindolinone derivatives.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening and rearrangement reactions of the isoindolinone core could lead to the discovery of entirely new classes of compounds with unique structural and biological properties.

Multicomponent Reactions: Designing new multicomponent reactions involving this compound as a key component would enable the rapid and efficient construction of complex molecules from simple starting materials.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could unlock new modes of reactivity for this compound, allowing for previously inaccessible chemical transformations under mild conditions.

Mechanistic Insights into Biological Activity and Target Engagement

While the isoindolinone scaffold is present in numerous biologically active molecules, a detailed mechanistic understanding of how these compounds interact with their biological targets is often lacking. Future research in this area will be crucial for the rational design of new and more effective therapeutic agents.

Key research directions include:

Target Identification and Validation: For novel isoindolinone derivatives exhibiting interesting biological activity, the identification and validation of their specific molecular targets within the cell is a critical first step. Techniques such as chemical proteomics and genetic screenings will be invaluable in this endeavor.

Structural Biology: Obtaining high-resolution crystal structures of isoindolinone derivatives in complex with their biological targets will provide detailed insights into the specific molecular interactions that govern binding and activity. This information is essential for structure-based drug design.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs will help to elucidate the key structural features required for potent and selective target engagement.

Advanced Computational Design and Prediction for Isoindolinone Scaffolds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. The application of advanced computational methods to the study of this compound and its derivatives holds immense promise for accelerating the discovery and optimization of new functional molecules.

Future computational research should focus on:

Virtual Screening: The use of large virtual libraries of isoindolinone derivatives and their screening against the three-dimensional structures of known biological targets can rapidly identify potential lead compounds for further experimental investigation.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide detailed insights into the electronic structure and reactivity of this compound, aiding in the prediction of its chemical behavior and the design of new reactions.

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the dynamic behavior of isoindolinone derivatives when bound to their biological targets, providing a deeper understanding of the binding process and the factors that contribute to affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of predictive QSAR models based on existing experimental data can facilitate the rational design of new isoindolinone analogs with improved biological activity.

The integration of these computational approaches with experimental studies will undoubtedly lead to a more efficient and rational exploration of the vast chemical space surrounding the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.